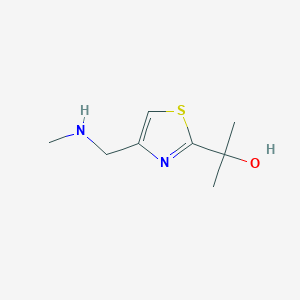
コビシスタット不純物塩酸塩
概要
説明
2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol is a compound that belongs to the class of thiazole derivatives. It is primarily used as a pharmaceutical analytical impurity, which means it is utilized in analytical testing to detect, identify, and measure pharmaceutical impurities . This compound is significant in ensuring the quality and safety of medicines.
科学的研究の応用
2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol has several scientific research applications:
Analytical Chemistry: Used as a reference standard in analytical testing to ensure the quality and safety of pharmaceutical products.
Biological Studies: Employed in studies to understand the biological activity of thiazole derivatives.
Medicinal Chemistry: Investigated for its potential therapeutic properties, including antibacterial, antifungal, and anti-inflammatory activities.
Industrial Applications: Used in the development and validation of analytical methods for pharmaceutical impurities.
将来の方向性
作用機序
Target of Action
Cobicistat Impurity HCl, also known as 2-[4-(methylaminomethyl)-1,3-thiazol-2-yl]propan-2-ol, primarily targets cytochrome P450 3A (CYP3A) isoforms . These are enzymes that play a crucial role in the metabolism of a wide variety of substances, including many drugs .
Mode of Action
Cobicistat acts as a mechanism-based inhibitor of CYP3A isoforms . It inhibits the CYP3A-mediated metabolism, which increases the systemic exposure of coadministered agents that are metabolized by CYP3A enzymes . This enables increased anti-viral activity at a lower dosage .
Biochemical Pathways
The primary biochemical pathway affected by Cobicistat is the metabolism of drugs in the body. By inhibiting CYP3A enzymes, Cobicistat prevents the breakdown of certain drugs, allowing them to remain in the system longer and exert their effects more effectively .
Pharmacokinetics
As a cyp3a inhibitor, it is known to affect the metabolism of other drugs, potentially increasing their bioavailability .
Result of Action
The primary result of Cobicistat’s action is the increased systemic exposure of coadministered agents that are metabolized by CYP3A enzymes . This can lead to more effective treatment outcomes and a decreased side effect profile .
Action Environment
The action of Cobicistat can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized by CYP3A enzymes can affect its efficacy . Additionally, individual variations in CYP3A enzyme levels can impact the effectiveness of Cobicistat .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-bromoacetophenone and thiourea.
Introduction of Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction using methylamine.
Attachment of Propan-2-ol Group: The final step involves the attachment of the propan-2-ol group through a suitable alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methylamine in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
類似化合物との比較
Similar Compounds
- 2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol
- 2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol, hydrochloride
Uniqueness
2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methylamino group and thiazole ring contribute to its reactivity and potential therapeutic applications.
特性
IUPAC Name |
2-[4-(methylaminomethyl)-1,3-thiazol-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c1-8(2,11)7-10-6(4-9-3)5-12-7/h5,9,11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDSMGBSRJCUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CS1)CNC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


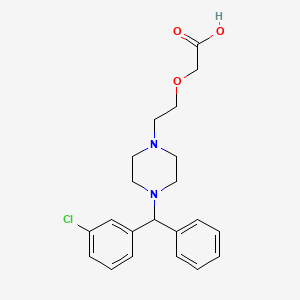

![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)
![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)
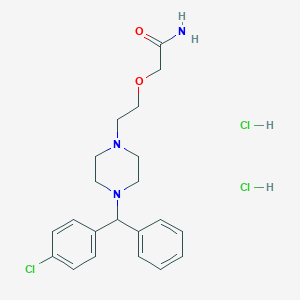
![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)


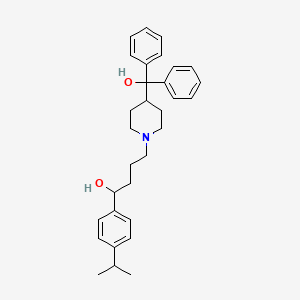
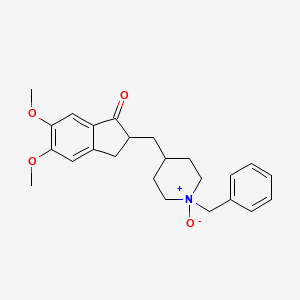
![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)
